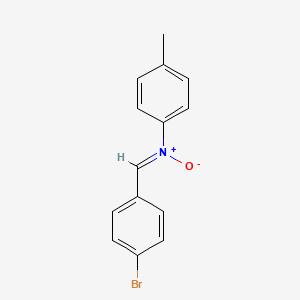

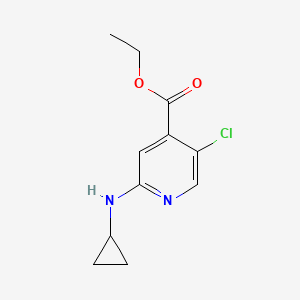

![molecular formula C10H9N3O B2878738 4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine CAS No. 2167902-76-1](/img/structure/B2878738.png)

4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine” is a compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are of great interest due to their biological potential. They are present in relevant drugs and have been studied in the development of new therapies .

Synthesis Analysis

The synthesis of pyridopyrimidines involves various synthetic protocols . For instance, a series of new SOS1 inhibitors with the pyrido[2,3-d]pyrimidin-7-one scaffold were designed and synthesized . Another study reported the construction of another pyrimidine ring on the pyridine nucleus of a compound .Molecular Structure Analysis

Depending on where the nitrogen atom is located in pyridine, there can be four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings . The structure of the prepared compounds was confirmed through elemental analysis and spectral investigation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyridopyrimidines are complex and involve multiple steps . For example, the reaction with phenyl iso(thio)cyanate or with formic acid can yield different compounds .Applications De Recherche Scientifique

Antioxidant and Anticancer Agents

Pyrido[2,3-d]pyrimidines, including “4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine”, have been studied for their potential as antioxidant and anticancer agents . The compounds were evaluated for their antioxidant (DPPH assay), anti-lipid peroxidation (AAPH), anti-LOX activities and ability to interact with glutathione . The compounds do not interact significantly with DPPH but strongly inhibit lipid peroxidation .

Inhibitors of Protoporphyrinogen Oxidase (PPO)

Some novel pyrido pyrimidine-2,4-dione–benzoxazinone hybrids, which could potentially include “4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine”, were designed and synthesized as potential inhibitors of protoporphyrinogen oxidase (PPO, EC 1.3.3.4) . Several compounds with improved tobacco PPO (mtPPO)-inhibiting and promising herbicidal activities were found .

Therapeutic Potential

The pyridopyrimidine moiety, which includes “4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine”, is present in relevant drugs and has been studied in the development of new therapies . This is evidenced by numerous publications, studies, and clinical trials .

Interaction with Enzymes

Based on pharmacological and molecular docking data, the presence of a pyrano pyrimidine 2,4 dione scaffold, which could potentially include “4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine”, is important for interactions with the amino acids present in the NI site of the enzyme . The addition of a fused heterocycle resulted in extra interactions with the enzyme and greatly enhanced the activity .

Mécanisme D'action

Target of Action

The primary target of 4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine is PIM-1 kinase . PIM-1 kinase is highly expressed in many different types of cancer and has an impact on carcinogenesis, cell cycle progression, cell proliferation, cell death, and cell migration . Therefore, it is a promising target for the development of new cancer drugs .

Mode of Action

4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine interacts with its target, PIM-1 kinase, by inhibiting its activity . This inhibition leads to a decrease in cell proliferation and an increase in cell apoptosis . The compound has been shown to have potent PIM-1 kinase inhibition with IC50 values of 11.4 and 17.2 nM .

Biochemical Pathways

The inhibition of PIM-1 kinase by 4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine affects various biochemical pathways. These include pathways related to cell growth, differentiation, migration, and metabolism . The compound’s action on these pathways leads to downstream effects such as decreased cell proliferation and increased cell apoptosis .

Pharmacokinetics

It is noted that the compound’s degree of lipophilicity, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could potentially impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.

Result of Action

The result of 4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine’s action is a significant increase in apoptosis in cancer cells . For example, it has been shown to increase cell apoptosis by 58.29-fold in MCF-7 cells . Additionally, it has been shown to arrest the cell cycle at the G1 phase .

Orientations Futures

Pyridopyrimidines, including “4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine”, have shown promise in various therapeutic areas . Future research could focus on optimizing these compounds for better efficacy and safety. For instance, one study suggested that a certain compound can serve as a new starting point for the future development of small-molecule antitumor immunomodulators targeting the PD-1/PD-L1 axis .

Propriétés

IUPAC Name |

4-prop-2-enoxypyrido[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-2-6-14-10-8-4-3-5-11-9(8)12-7-13-10/h2-5,7H,1,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNFYXBOKVBKIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=NC=NC2=C1C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-3-[(3-nitrophenoxy)methyl]benzaldehyde](/img/structure/B2878656.png)

![3-[5-(2-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2878658.png)

![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B2878661.png)

![2-[2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one](/img/structure/B2878669.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2878670.png)

![5-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)thiophene-2-carboxamide](/img/structure/B2878672.png)

![3-[4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3H-1,2,4-triazole hydrochloride](/img/structure/B2878676.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2878677.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2878678.png)